molecular formula C9H15IN4O B13632609 2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide

2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide

Cat. No.: B13632609
M. Wt: 322.15 g/mol
InChI Key: WIRYXZHWDGTFPC-UHFFFAOYSA-N
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Description

2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide is a complex organic compound with a molecular formula of C9H14IN3O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide typically involves the coupling of 4-iodo-1H-pyrazole with a suitable amine precursor. One common method involves the reaction of 4-iodo-1H-pyrazole with ®-2-methyloxirane in the presence of potassium hydroxide in ethanol at 90°C for 12 hours . This reaction yields the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide involves its interaction with specific molecular targets. The iodine-substituted pyrazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    4-Iodo-1H-pyrazole: A precursor in the synthesis of 2-Amino-5-(4-iodo-1h-pyrazol-1-yl)-2-methylpentanamide.

    2-Amino-5-(1H-pyrazol-1-yl)-2-methylpentanamide: A similar compound without the iodine substitution.

Uniqueness

The presence of the iodine atom in this compound imparts unique chemical properties, such as increased reactivity and potential for specific biological interactions. This makes it distinct from other similar compounds and highlights its potential for specialized applications .

Biological Activity

2-Amino-5-(4-iodo-1H-pyrazol-1-yl)-2-methylpentanamide, a compound featuring a pyrazole ring with an iodine substituent, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

PropertyValue
Molecular Formula C9H13IN4O
Molecular Weight 320.13 g/mol
IUPAC Name This compound
InChI Key FFJZGGWZZZWWNT-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The iodine atom enhances the compound's binding affinity to various enzymes and receptors, potentially modulating their activity through:

  • Hydrogen Bonding : The pyrazole ring can participate in stabilizing interactions with target proteins.
  • Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can act as topoisomerase I poisons, which are crucial in DNA replication and repair processes. In vitro assays demonstrated that these compounds could induce apoptosis in tumor cells by disrupting normal topoisomerase function .

Antimicrobial Properties

Preliminary screenings have suggested that this compound may possess antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of bacterial strains, indicating potential for further exploration in antibiotic development .

Enzyme Interaction Studies

Recent studies have focused on the interaction of this compound with various enzymes. For example, it has been shown to affect the activity of certain kinases involved in signaling pathways critical for cell growth and survival. This modulation can lead to significant biological effects, including altered cell proliferation and differentiation .

Case Studies

  • Antitumor Efficacy : A study conducted on a series of pyrazole derivatives, including this compound, showed promising results in inhibiting the growth of human cancer cell lines. The compound was evaluated for its ability to induce apoptosis and inhibit cell cycle progression.
  • Antimicrobial Testing : In a comparative study, the compound was tested against various bacterial strains. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.

Properties

Molecular Formula

C9H15IN4O

Molecular Weight

322.15 g/mol

IUPAC Name

2-amino-5-(4-iodopyrazol-1-yl)-2-methylpentanamide

InChI

InChI=1S/C9H15IN4O/c1-9(12,8(11)15)3-2-4-14-6-7(10)5-13-14/h5-6H,2-4,12H2,1H3,(H2,11,15)

InChI Key

WIRYXZHWDGTFPC-UHFFFAOYSA-N

Canonical SMILES

CC(CCCN1C=C(C=N1)I)(C(=O)N)N

Origin of Product

United States

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